molecular formula C9H13N3O6 B1634444 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 62600-09-3

5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B1634444
CAS No.: 62600-09-3
M. Wt: 259.22 g/mol
InChI Key: YBTWWWIJBCCYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a modified nucleoside derived from uridine, where an amino group replaces the hydroxyl group at the 5’ position

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various 5’-substituted uridine derivatives, which have been shown to possess unique biological activities .

Scientific Research Applications

5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into RNA, where it can inhibit RNA synthesis and function. The compound exerts its effects by interfering with the function of pyrimidine-containing cofactors and inhibiting the synthesis of RNA . Molecular targets include enzymes involved in RNA synthesis and processing.

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific modifications at the 5’ position, which confer distinct biological activities.

Properties

CAS No.

62600-09-3

Molecular Formula

C9H13N3O6

Molecular Weight

259.22 g/mol

IUPAC Name

5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2,10H2,(H,11,16,17)

InChI Key

YBTWWWIJBCCYNR-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N

2149-76-0

solubility

38.9 [ug/mL]

Origin of Product

United States

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